8-Hydroxyquinoline salicylate
Description
Structural Basis of 8-Hydroxyquinoline (B1678124) Salicylate (B1505791) Formation as a Molecular Complex or Salt
The formation of 8-Hydroxyquinoline salicylate is characterized by a proton transfer from the carboxylic acid group of salicylic (B10762653) acid to the heterocyclic nitrogen atom of 8-Hydroxyquinoline. This transfer results in the creation of an ionic salt, specifically the 8-hydroxyquinolinium cation and the salicylate anion. unimelb.edu.au
Detailed crystallographic studies, including high-resolution X-ray diffraction, have elucidated the precise nature of this compound. acs.orgnih.gov In some crystalline forms, the asymmetric unit is more complex, consisting of an 8-hydroxyquinolinium cation, a salicylate anion, and a neutral salicylic acid molecule. acs.orgnih.govresearchgate.net This arrangement classifies the structure as a multi-component crystal or a complex salt. The protonation of the quinoline (B57606) nitrogen is a key feature, consistent with similar compounds formed between carboxylic acids and oxine. unimelb.edu.auiucr.org An intramolecular N-H···O hydrogen bond is also observed within the 8-hydroxyquinolinium cation itself. researchgate.netiucr.org
Table 1: Crystallographic Data for this compound Complex
This table provides an overview of the crystallographic system as identified in experimental studies.
| Crystal System | Asymmetric Unit Components |
|---|---|
| Triclinic | 8-hydroxyquinolinium cation, salicylate anion, neutral salicylic acid molecule acs.orgnih.gov |
Significance of Intermolecular Interactions in this compound Systems
The stability and arrangement of the this compound crystal structure are dictated by a network of significant intermolecular interactions. researchgate.net These non-covalent forces are crucial in defining the supramolecular architecture of the compound.
The primary stabilizing forces are extensive intermolecular hydrogen bonds. These include N-H···O and O-H···O interactions, which link the cationic and anionic components, as well as any neutral molecules present, into a cohesive lattice. researchgate.net In the 2:2 proton-transfer compound, two salicylate anions form unique duplex carboxylato-(O,O′) hydrogen-bonding bridges that connect pairs of oxine cations. unimelb.edu.au
Table 2: Key Intermolecular Interactions in this compound
This interactive table summarizes the types of non-covalent bonds that stabilize the crystal structure.
| Interaction Type | Description | Significance |
|---|---|---|
| N-H···O Hydrogen Bonds | Occur between the protonated nitrogen of the 8-hydroxyquinolinium cation and oxygen atoms of the salicylate anion. researchgate.net | Primary interaction responsible for salt formation and stabilization of the crystal lattice. |
| O-H···O Hydrogen Bonds | Involve the hydroxyl groups of the cation and anion, and the carboxylic acid group of the neutral salicylic acid molecule when present. researchgate.net | Contributes to the extensive hydrogen-bonded network, linking different components together. |
| C-H···O Hydrogen Bonds | Weaker hydrogen bonds involving carbon atoms of the aromatic rings and oxygen acceptors. researchgate.net | Further reinforces the three-dimensional crystal packing. |
Overview of Advanced Research Domains Pertaining to this compound
Research into 8-Hydroxyquinoline and its derivatives, including the salicylate salt, spans several advanced scientific domains, primarily due to their chelating ability, and optical and pharmacological properties. nih.govnih.govscispace.com While many studies focus on the broader class of 8-hydroxyquinoline compounds, the salicylate variant is investigated for its specific physicochemical properties.
Advanced research domains include:
Materials Science : The fluorescent properties of 8-hydroxyquinoline derivatives are of significant interest. tandfonline.comrroij.com Research on this compound and related salts includes the study of their fluorescence spectra, which can reveal properties like green emission in the solid state. tandfonline.com These optical characteristics are relevant to the development of materials for applications such as organic light-emitting diodes (OLEDs). rroij.comwikipedia.orgresearchgate.net
Pharmacological Research : The 8-hydroxyquinoline scaffold is a known pharmacophore. nih.gov The formation of salts, such as the salicylate, can modify physicochemical properties. tandfonline.com Consequently, these compounds are investigated for a range of potential biological activities, including antimicrobial, antioxidant, and anticancer properties. tandfonline.comdrugbank.com
Crystal Engineering : The study of how 8-Hydroxyquinoline and salicylic acid self-assemble into a specific crystal structure is a key area of crystal engineering. unimelb.edu.au Understanding the interplay of hydrogen bonding and π-π interactions allows researchers to design new multi-component crystals with tailored properties. researchgate.net
Thermal Analysis : The thermal stability of the compound is assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine its melting behavior and decomposition patterns. tandfonline.comakjournals.com
Table 3: Summary of Research Focus Areas
This table outlines the primary domains of scientific inquiry for this compound and related compounds.
| Research Domain | Focus of Investigation | Key Findings/Applications |
|---|---|---|
| Materials Science | Optical properties, fluorescence, thermal stability. tandfonline.comakjournals.com | Characterization of green emission properties; potential use in organic electronics like OLEDs. tandfonline.comrroij.com |
| Pharmacology | Antimicrobial, antioxidant, and anticancer activity screening. nih.govtandfonline.com | Identification of the compound's potential as a pharmacologically active agent. tandfonline.com |
| Crystal Engineering | Supramolecular assembly, control of crystal structure through non-covalent interactions. unimelb.edu.au | Elucidation of complex hydrogen bonding networks and π-π stacking that direct crystal formation. acs.orgnih.govresearchgate.net |
| Analytical Chemistry | Use as a reagent for metal ion detection due to the chelating nature of the 8-hydroxyquinoline ligand. scispace.comokstate.edu | Formation of colored or fluorescent metal complexes for qualitative and quantitative analysis. scispace.comokstate.edu |
Properties
IUPAC Name |
2-hydroxybenzoic acid;quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.C7H6O3/c11-8-5-1-3-7-4-2-6-10-9(7)8;8-6-4-2-1-3-5(6)7(9)10/h1-6,11H;1-4,8H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEKBPHGLUYFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC2=C(C(=C1)O)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045081 | |
| Record name | 8-Quinolinol salicylic acid (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-07-8 | |
| Record name | 8-Hydroxyquinoline salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oxyquinoline salicylate | |
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| Record name | NSC3907 | |
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| Record name | 8-Quinolinol salicylic acid (1:1) | |
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| Record name | Salicylic acid, compound with quinolin-8-ol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.689 | |
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| Record name | OXYQUINOLINE SALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98Z1AMM4PS | |
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Synthesis and Crystal Engineering of 8 Hydroxyquinoline Salicylate
Methodologies for Crystallization and Solid-State Synthesis
The synthesis of 8-hydroxyquinoline (B1678124) salicylate (B1505791) can be achieved through both solution-phase and solid-state methods, each offering distinct advantages and outcomes.
A prevalent method for obtaining high-quality single crystals of 8-hydroxyquinoline salicylate is the slow evaporation solution growth technique. tandfonline.comresearchgate.net This process involves dissolving stoichiometric amounts of 8-hydroxyquinoline and salicylic (B10762653) acid in a suitable solvent and allowing the solvent to evaporate gradually at ambient temperature.
The choice of solvent is a critical parameter. Methanol (B129727) is frequently used due to its ability to effectively dissolve the reactants. tandfonline.comresearchgate.net Ethanol (B145695) is also employed and has been noted to improve the crystal morphology, yielding bright yellow needles upon cooling and crystallization. The process typically involves preparing saturated or near-saturated solutions to facilitate crystal nucleation and growth as the solvent volume decreases.
| Parameter | Description | Source(s) |
| Technique | Slow evaporation of solvent from a solution containing the reactants. | tandfonline.comresearchgate.net |
| Reactants | 8-hydroxyquinoline and Salicylic Acid | |
| Common Solvents | Methanol, Ethanol | tandfonline.com |
| Outcome | Formation of single crystals suitable for X-ray diffraction analysis. | tandfonline.comjconsortium.com |
| Typical Product | Bright yellow needles. |
Solid-state synthesis offers a solvent-free alternative for producing this compound. The primary method in this category is mechanochemistry, which involves the direct grinding of the reactants. jconsortium.com
In this procedure, equimolar powders of 8-hydroxyquinoline and salicylic acid are ground together in an agate mortar. tandfonline.com The mechanical force induces a reaction, indicated by a color change to yellow, forming the molecular complex. tandfonline.com This process can take between 30 to 60 minutes of grinding. While this method is efficient and environmentally friendly, it may yield a product that is partially amorphous. Another reported solid-state pathway involves reacting 8-hydroxyquinoline with sodium salicylate. tandfonline.com
| Feature | Solution Growth | Solid-State Grinding |
| Phase | Solution-phase | Solid-state |
| Solvent | Required (e.g., Methanol, Ethanol) | Not required |
| Energy Input | Evaporation (often at room temp) | Mechanical (grinding) |
| Product Form | High-quality single crystals | Powder, potentially amorphous |
| Reaction Time | Days to weeks (evaporation) | Minutes to an hour (grinding) |
Slow Evaporation Solution Growth Techniques
Crystal Growth Dynamics and Controlling Factors
The successful growth of desired crystalline phases of this compound is governed by several key factors that influence the nucleation and growth processes.
Stoichiometry : The molar ratio of the reactants is a critical controlling factor. A 1:1 molar ratio of 8-hydroxyquinoline to salicylic acid is crucial in solution-phase synthesis to ensure the formation of the desired salt and avoid residual reactants. Deviations from this ratio can lead to the formation of different, more complex structures (see Section 2.3).
Solvent Selection : The choice of solvent impacts both reactant solubility and the final crystal morphology. Methanol is noted for enhancing solubility, while ethanol is reported to yield better-formed crystals.
pH Control : In solution-based methods, maintaining a neutral or slightly acidic pH (pH 5-6) is important to prevent the hydrolysis of the quinoline (B57606) ring.
Temperature : Synthesis can be performed under various temperature conditions. While slow evaporation is often conducted at room temperature tandfonline.com, reflux conditions (78–100°C) in ethanol or methanol can achieve high yields (>85%) in just 2-4 hours, with crystallization occurring upon cooling.
Phase Diagram Analysis of 8-Hydroxyquinoline-Salicylic Acid Systems
The interaction between 8-hydroxyquinoline and salicylic acid is not limited to the formation of a simple 1:1 salt. The system exhibits a more complex phase behavior, giving rise to at least one other distinct crystalline product known as a salt-cocrystal.
When a 1:1 stoichiometric ratio is used, the expected this compound salt is formed through proton transfer from the carboxylic acid of salicylic acid to the nitrogen atom of 8-hydroxyquinoline. However, studies using a 1:2 molar ratio of 8-hydroxyquinoline to salicylic acid in methanol have resulted in the crystallization of a different entity: an 8-hydroxyquinolinium-salicylate-salicylic acid (1/1/1) complex. researchgate.netnih.gov
This complex, confirmed by single-crystal X-ray diffraction, consists of an 8-hydroxyquinolinium cation, a salicylate anion, and a neutral salicylic acid molecule within its asymmetric unit. nih.govacs.org The components are held together by a network of intermolecular hydrogen bonds. researchgate.net The crystal system for this complex is triclinic. nih.govacs.org The existence of these different phases demonstrates that the final crystalline product is highly dependent on the stoichiometric conditions of the crystallization environment. Furthermore, differential thermal analysis (DTA) of the product from solid-state grinding reveals an endothermic peak at approximately 142°C, which corresponds to the dissociation of the complex.
Synthetic Strategies for 8-Hydroxyquinoline Derivatives Relevant to Salicylate Interactions
The modification of the core structures of 8-hydroxyquinoline or salicylic acid is a key strategy for tuning the physicochemical properties of the resulting molecular salts. By introducing different functional groups, researchers can alter intermolecular interactions, crystal packing, and ultimately, the material's characteristics.
General synthetic methods for producing 8-hydroxyquinoline derivatives include diazotization of 8-aminoquinoline (B160924) or the alkali fusion of 8-sulphonic acid. researchgate.net The Suzuki cross-coupling reaction is a widely used method to introduce new substituents at the 5 and/or 7 positions of the 8-hydroxyquinoline skeleton. researchgate.net
A specific example of this synthetic strategy is the formation of 2-methyl 8-hydroxy quinolinium 5-chloro salicylate, which was synthesized via the slow evaporation method. tandfonline.com This compound was designed to enhance the physicochemical properties of the parent 2-methyl 8-hydroxy quinolone. tandfonline.com In this case, the introduction of a methyl group onto the 8-hydroxyquinoline moiety and a chlorine atom onto the salicylic acid framework leads to a new salt with a unique crystal structure stabilized by halogen and hydrogen bond interactions. tandfonline.com This approach highlights how targeted functionalization of the parent molecules can be used to engineer novel salicylate-based crystalline materials. tandfonline.com
Advanced Structural Elucidation and Spectroscopic Characterization of 8 Hydroxyquinoline Salicylate
High-Resolution X-ray Diffraction Studies
High-resolution X-ray diffraction is the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For 8-Hydroxyquinoline (B1678124) salicylate (B1505791), both single-crystal and powder X-ray diffraction techniques have been employed to determine its structural parameters and confirm its crystalline nature.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (XRD) analysis of 8-Hydroxyquinoline salicylate provides unambiguous proof of its structure. Studies show that the compound crystallizes in the triclinic system with the centrosymmetric space group P1. tandfonline.com The asymmetric unit is notably complex, consisting of an 8-hydroxyquinolinium cation, a salicylate anion, and a neutral salicylic (B10762653) acid molecule. acs.orgnih.gov This arrangement is held together by a network of significant intermolecular and intramolecular hydrogen bonds and π–π stacking interactions. acs.orgnih.gov
Below are the lattice parameters obtained from single-crystal XRD analysis. tandfonline.com
| Parameter | Value |
| a (Å) | 9.8899 |
| b (Å) | 10.1168 |
| c (Å) | 10.5673 |
| α (°) | 86.702 |
| β (°) | 88.222 |
| γ (°) | 72.206 |
| V (ų) | 1005 |
| Crystal System | Triclinic |
| Space Group | P1 |
Powder X-ray Diffraction for Crystalline Nature Assessment
Powder X-ray diffraction (PXRD) studies are instrumental in confirming the bulk crystallinity of a synthesized material. The PXRD pattern of this compound exhibits a series of sharp and strong diffraction peaks. tandfonline.com This observation confirms the good crystalline nature of the bulk sample, indicating a high degree of structural order throughout the material. tandfonline.comtandfonline.com The data from PXRD complements the single-crystal analysis by verifying the phase purity and crystallinity of the bulk powder. tandfonline.com
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule and to probe the chemical bonding environment.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the various functional groups within this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. tandfonline.comtandfonline.com The FT-IR spectrum confirms the presence of both the 8-hydroxyquinoline and salicylate moieties. tandfonline.com Key vibrational bands have been assigned to specific functional groups, confirming the formation of the salt. tandfonline.comjconsortium.com
The table below summarizes the prominent FT-IR peak assignments for this compound. tandfonline.com
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| 3250 | O−H stretching vibration |
| 3000 | Aromatic C–H stretching |
| 2750 | C–H stretching |
| 1750 | C=O stretching (from carboxylic group) |
| 1300 | Ring stretching (8-hydroxyquinoline) |
| 700 | C–OH stretching |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. While detailed Raman spectra for this compound are less commonly reported than FT-IR, the technique is employed in the characterization of structurally similar compounds, such as other quinolinium salicylate salts. researchgate.nettandfonline.com For these related materials, FT-Raman spectroscopy has been effectively used to characterize functional groups and confirm structural features, indicating its applicability for the detailed vibrational analysis of this compound. researchgate.nettandfonline.com
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides information about the electronic transitions within a molecule. The UV-visible absorption spectrum of this compound has been recorded from 200–800 nm. tandfonline.comtandfonline.com The analysis reveals optical transparency in the visible region, which is a desirable property for non-linear optical applications. jconsortium.com
Furthermore, this compound exhibits photoluminescence. jconsortium.com Upon excitation, the compound shows a green emission, a characteristic feature often seen in related 8-hydroxyquinoline derivatives. jconsortium.comtandfonline.com The fluorescence of 8-hydroxyquinoline is known to be sensitive to its environment and is often enhanced upon chelation or, in this case, the formation of the 8-hydroxyquinolinium cation, which inhibits non-radiative decay pathways. nih.gov Studies on related materials have shown that the inclusion of salicylic acid with metal quinolates can result in blue-green emissions around 490 nm. ijlaindia.org
UV-Visible-NIR Spectroscopy
The electronic absorption characteristics of this compound have been examined using UV-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy. The spectrum, typically recorded in the 200–800 nm range, provides insights into the electronic transitions within the molecule. tandfonline.com The presence of the aromatic systems of both the 8-hydroxyquinoline and salicylate components gives rise to distinct absorption bands. These bands are generally attributed to π → π* transitions within the quinoline (B57606) and benzene (B151609) rings. The specific wavelengths and intensities of these absorptions are sensitive to the molecular environment and substitution. The broad transparency in the near-infrared region is a notable feature, suggesting potential for applications in non-linear optics. tandfonline.comtandfonline.com
| Spectroscopic Data for this compound | |
| Technique | UV-Visible-NIR Spectroscopy |
| Spectral Range | 200–800 nm |
| Observed Transitions | π → π* |
| Key Feature | Good transparency in the near-infrared region. tandfonline.com |
This table summarizes the key findings from the UV-Visible-NIR spectroscopic analysis of this compound.
Photoluminescence and Excited-State Characterization
The photoluminescence of 8-hydroxyquinoline and its derivatives is a subject of significant interest. Upon photoexcitation, 8-hydroxyquinoline can undergo an excited-state intramolecular proton transfer (ESIPT) process. wikipedia.org In this phenomenon, the hydrogen atom from the hydroxyl group is transferred to the nitrogen atom of the quinoline ring, forming a transient zwitterionic tautomer. wikipedia.org This process is a key deactivation pathway for the excited state and significantly influences the compound's fluorescence properties.
The formation of the salicylate salt can impact this process. The crystal packing and hydrogen bonding network within the solid state can create a rigid environment that may hinder the non-radiative decay pathways, such as proton exchange and vibrational quenching. diva-portal.org This mitigation of non-radiative processes can potentially enhance the photoluminescence efficiency compared to the free 8-hydroxyquinoline molecule. diva-portal.org The study of related 8-hydroxyquinolinium salts has shown that the emission color can be tuned by substitutions on the quinoline ring, with some derivatives exhibiting strong fluorescence. diva-portal.orgtandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the aromatic protons of the quinoline and salicylate rings. The chemical shifts of these protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxyl group, as well as the protonation state of the quinoline nitrogen. The protons on the 8-hydroxyquinoline moiety and the salicylic acid moiety would appear in characteristic regions of the spectrum. Similarly, the ¹³C NMR spectrum would show distinct resonances for each carbon atom, providing further confirmation of the molecular structure. Studies on closely related compounds, such as bis(8-hydroxyquinoline) salicylate salicylic acid, have demonstrated excellent agreement between experimentally obtained NMR spectra and those predicted by theoretical DFT computations. researchgate.net
Elemental Analysis and Mass Spectrometry for Compositional Verification
Elemental analysis and mass spectrometry are fundamental techniques for confirming the elemental composition and molecular weight of this compound. Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and oxygen, which can be compared against the theoretical values calculated from the chemical formula (C₁₆H₁₃NO₄).
High-resolution mass spectrometry provides a precise measurement of the compound's molecular mass. This technique can distinguish the mass of the molecule with a high degree of accuracy, allowing for unambiguous confirmation of its identity. The exact mass of this compound is a critical piece of data for its characterization.
| Compositional Data for this compound | |
| Technique | Mass Spectrometry |
| Chemical Formula | C₁₆H₁₃NO₄ |
| Molecular Weight (Computed) | 283.28 g/mol nih.gov |
| Exact Mass (Computed) | 283.08445790 Da nih.gov |
This table presents the key compositional data for this compound, crucial for its identification and verification.
Theoretical Chemistry and Computational Modeling of 8 Hydroxyquinoline Salicylate
Quantum Chemical Investigations
Quantum chemical investigations are pivotal in elucidating the fundamental electronic and structural characteristics of 8-hydroxyquinoline (B1678124) salicylate (B1505791). Methodologies such as Density Functional Theory (DFT) and ab initio calculations have been instrumental in this regard.
Density Functional Theory (DFT) Calculations and Optimization
Density Functional Theory (DFT) has been widely applied to study 8-hydroxyquinoline salicylate and its derivatives. tandfonline.comacs.org These calculations are crucial for optimizing the molecular geometry and understanding the electronic properties of the compound. mdpi.com For instance, DFT calculations have been performed on 8-hydroxyquinolinium salicylate to analyze charge transfer interactions within the molecule. jconsortium.com
In a study involving mixed-ligand metal complexes of salen and 8-hydroxyquinoline, DFT at the B3LYP/6-311++g(d,p) level of theory was used to determine the lowest energy geometries. mdpi.com Frequency calculations on the optimized structures confirmed that they corresponded to true energy minima, as indicated by the absence of imaginary frequencies. mdpi.com Furthermore, DFT has been utilized to investigate the formation of iron(III) complexes with 8-hydroxyquinoline derivatives, demonstrating that the high-spin state is the most stable and accurately predicting the UV/vis absorption spectrum. nih.gov
The selection of the functional and basis set is a critical aspect of DFT calculations. For instance, studies on related 8-hydroxyquinoline derivatives have employed the B3LYP functional with basis sets like 6-311G(d,p) to study properties such as electrophilicity and chemical hardness. acs.org
Ab Initio Methods
Alongside DFT, high-level ab initio calculations have been employed to investigate the electronic structure of this compound. acs.orgnih.govresearchgate.net These methods, while computationally more intensive, can provide a more rigorous description of electron correlation effects. The experimental electron density distribution in a cocrystal of 8-hydroxyquinoline and salicylic (B10762653) acid has been compared with theoretical densities derived from such high-level ab initio calculations. acs.orgnih.govresearchgate.net This comparison allows for a detailed validation of the theoretical models against experimental data. acs.orgnih.govresearchgate.net
Basis Set Selection and Computational Parameters
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and other computational parameters. For the study of this compound and its complexes, various basis sets have been utilized. For example, in the DFT study of mixed-ligand metal complexes, the 6-311++g(d,p) basis set was used for carbon, hydrogen, nitrogen, and oxygen atoms, while the LANL2DZ basis set was employed for the metal atoms. mdpi.com In another study on an this compound-salicylic acid complex, the crystal structure was determined, providing the fundamental geometric parameters for theoretical calculations. crystallography.net
The following table summarizes the computational methods and basis sets used in various studies of 8-hydroxyquinoline and its derivatives.
| Compound/System | Computational Method | Basis Set | Key Findings |
| This compound | DFT | 6-311++G(d,p) | Analysis of charge transfer interactions. jconsortium.com |
| Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes | DFT (B3LYP) | 6-311++g(d,p) (non-metals), LANL2DZ (metals) | Determination of lowest energy geometries and confirmation of true minima. mdpi.com |
| Iron(III) Complexes of 8-Hydroxyquinoline Derivatives | DFT | Not specified | High-spin state is most stable; accurate prediction of UV/vis spectrum. nih.gov |
| 8-Hydroxyquinoline-derived 1,2,3-Triazoles | DFT (B3LYP) | 6-311G(d,p) | Study of electrophilicity index and chemical hardness. acs.org |
| 8-Hydroxyquinoline cocrystallized with Salicylic Acid | Ab initio, BHandH | Not specified | Comparison of theoretical electron density with experimental data. acs.orgnih.govresearchgate.net |
Electron Density Distribution (EDD) Analysis
The analysis of the electron density distribution (EDD) provides a powerful tool for understanding chemical bonding and intermolecular interactions in the solid state. For this compound, both experimental and theoretical EDD analyses have been conducted.
Multipole Refinement of Experimental EDD
The experimental electron density distribution in a cocrystal of 8-hydroxyquinoline with salicylic acid was determined through a multipole refinement of high-resolution X-ray diffraction data collected at 100 K. acs.orgnih.govresearchgate.net This technique allows for a detailed mapping of the electron density throughout the crystal lattice, revealing subtle features of chemical bonding. The asymmetric unit of this crystal system was found to contain a neutral salicylic acid molecule, a salicylate anion, and an 8-hydroxyquinolinium cation. acs.orgnih.govresearchgate.net
Topological Analysis using Atoms in Molecules (AIM) Theory
The experimental EDD was compared with theoretical densities calculated using high-level ab initio and BHandH methods through the framework of the Quantum Theory of Atoms in Molecules (AIM). acs.orgnih.govresearchgate.net This topological analysis of the electron density allows for the characterization of chemical bonds and non-covalent interactions based on the properties of the electron density at bond critical points (BCPs).
The analysis revealed numerous inter- and intramolecular hydrogen bonds and π–π stacking interactions. acs.orgnih.govresearchgate.net The π–π interactions were identified as being of the "closed-shell" type, which is characterized by a relatively low and flat electron density. acs.orgnih.govresearchgate.net A good agreement was observed between the topological values (ρbcp and ∇²ρbcp) from the experimental and theoretical models, with mean differences of 0.010 e Å⁻³ and 0.036 e Å⁻⁵, respectively. acs.orgnih.govresearchgate.net
The following table presents a comparison of experimental and theoretical topological parameters for the cocrystal of 8-hydroxyquinoline and salicylic acid.
| Topological Parameter | Mean Difference (Experiment vs. Theory) |
| ρbcp (e Å⁻³) | 0.010 |
| ∇²ρbcp (e Å⁻⁵) | 0.036 |
This close correspondence between experimental and theoretical results validates the computational models used and provides a high degree of confidence in the understanding of the electronic structure and bonding in this compound. acs.orgnih.govresearchgate.net
Analysis of Intermolecular Interactions
The stability and supramolecular architecture of this compound in the crystalline state are governed by a complex network of non-covalent interactions. Computational methods are essential to dissect and quantify these forces, providing insights into the crystal packing and the resulting physicochemical properties of the compound. jconsortium.com
The crystal structure of this compound is significantly stabilized by a variety of hydrogen bonds. researchgate.net Experimental and theoretical studies have identified both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. researchgate.netnih.gov
The asymmetric unit in the crystal consists of an 8-hydroxyquinolinium cation, a salicylate anion, and a neutral salicylic acid molecule. researchgate.netnih.gov Within these units, specific intramolecular hydrogen bonds are observed. An N1-H···O hydrogen bond is present in the 8-hydroxyquinolinium cation. researchgate.net Additionally, an intramolecular hydrogen bond is found within the salicylate moiety, occurring between the phenolic hydroxyl group and the carboxyl group. researchgate.netresearchgate.net
The broader crystal lattice is held together by a network of intermolecular hydrogen bonds, including N-H···O, O-H···O, and C-H···O interactions. researchgate.net These interactions effectively link the individual molecular components into a stable three-dimensional structure. However, some analyses suggest that these intermolecular forces result in the formation of isolated dimers rather than continuous chains or networks. iucr.org
A summary of the key hydrogen bonds identified in this compound is presented below.
| Bond Type | Interaction Class | Description |
| N-H···O | Intramolecular | Occurs within the 8-hydroxyquinolinium cation. researchgate.netiucr.org |
| O-H···O | Intramolecular | Occurs between the phenolic and carboxyl groups of the salicylate moiety. researchgate.net |
| N-H···O | Intermolecular | Links the 8-hydroxyquinolinium cation and salicylate anion. researchgate.netresearchgate.net |
| O-H···O | Intermolecular | Contributes to the stabilization of the crystal lattice. researchgate.netresearchgate.net |
| C-H···O | Intermolecular | Weak hydrogen bonds that further stabilize the crystal packing. researchgate.netresearchgate.net |
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the 8-hydroxyquinolinium and salicylate components play a crucial role in the crystal packing. researchgate.netnih.gov These interactions are a significant feature in many quinoline-PAH (polycyclic aromatic hydrocarbon) conjugates. rsc.org
Topological analysis of the electron density distribution reveals that the π-π interactions in this compound are of the "closed-shell" type. researchgate.netnih.govacs.org This classification is characterized by a relatively low and flat charge density between the interacting aromatic systems. researchgate.netnih.gov Computational studies have estimated the energetics of these π-stacking interactions, finding excellent agreement between theoretical models and experimental data, with an average energy difference of only 4.4 kJ mol⁻¹. researchgate.netnih.govacs.org In related systems, crystal structure analysis has shown strong face-to-face π-π stacking that leads to infinite chain-like arrangements, with inter-planar distances measured in the range of 3.491–3.5262 Å. rsc.org
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. jconsortium.comtandfonline.com By mapping properties like normalized contact distance (dnorm) onto the surface, it is possible to identify the specific atoms involved in close contacts, such as hydrogen bonds and other van der Waals forces. researchgate.net
For this compound and related compounds, Hirshfeld surface analysis and the associated 2D fingerprint plots provide detailed quantitative insights into the non-covalent interactions governing the crystal packing. jconsortium.comresearchgate.net Fingerprint plots are two-dimensional histograms of the distances from the Hirshfeld surface to the nearest atoms inside (di) and outside (de) the surface, allowing for the deconvolution of the contributions from different interaction types. researchgate.net
These analyses confirm the prevalence of O···H/H···O and N···H/H···N interactions, which appear as sharp spikes in the fingerprint plots and correspond to the strong hydrogen bonds. mdpi.com Other significant interactions identified include C···H/H···C and C···C contacts, the latter of which are indicative of the π-π stacking between aromatic rings. mdpi.com The percentage contribution of each type of interaction to the total Hirshfeld surface can be calculated, offering a quantitative comparison of their relative importance in stabilizing the crystal structure. researchgate.netresearchgate.net
To further characterize the non-covalent interactions (NCIs), especially weaker ones, Reduced Density Gradient (RDG) and Independent Gradient Model (IGM) analyses are employed. jconsortium.comresearchgate.net These methods are based on the electron density (ρ) and its derivatives, providing a visual representation of interactions in real space.
The RDG analysis plots the reduced density gradient versus the electron density multiplied by the sign of the second Hessian eigenvalue. This generates 3D isosurfaces that are color-coded to distinguish between different types of interactions:
Blue regions indicate strong, attractive interactions, such as hydrogen bonds.
Green regions signify weak, delocalized van der Waals interactions.
Red regions denote strong steric repulsion or non-bonded overlap.
In studies of compounds structurally similar to this compound, RDG and IGM analyses have been instrumental in visualizing and confirming the presence of the hydrogen bonds and van der Waals forces predicted by other methods. jconsortium.comresearchgate.net These techniques provide a qualitative map of the bonding landscape, complementing the quantitative data from Hirshfeld surface analysis. researchgate.net
Hirshfeld Surface Analysis and Fingerprint Plots for Non-Covalent Interactions
Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to understand chemical reactivity and electronic properties. nih.govacs.org The analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acs.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and charge transfer characteristics. jconsortium.comnih.gov
For this compound, FMO analysis, typically performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p), reveals significant charge transfer interactions within the molecule. jconsortium.com A smaller HOMO-LUMO gap implies a higher reactivity and a greater ease of intramolecular charge transfer upon electronic excitation. nih.gov The distribution of the electron density in the HOMO and LUMO orbitals indicates the regions of the molecule that are most likely to be involved in electrophilic and nucleophilic interactions. In related 8-hydroxyquinoline derivatives, the HOMO is often localized on the electron-rich phenol (B47542) or quinoline (B57606) ring system, while the LUMO may be distributed across a more electron-deficient part of the molecule, facilitating charge transfer. nih.govacs.org
| Orbital Parameter | Description | Implication for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's electron-donating ability. acs.org |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's electron-accepting ability. acs.org |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A small gap suggests high chemical reactivity and significant intramolecular charge transfer characteristics. jconsortium.comnih.gov |
Charge Transfer Characterization
The phenomenon of charge transfer within the this compound complex is a key aspect of its electronic structure and is effectively characterized using computational methods such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analysis.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding charge transfer interactions. jconsortium.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and stability. nih.gov A smaller energy gap generally signifies a higher propensity for the molecule to undergo charge transfer, indicating greater chemical reactivity. researchgate.net For this compound, HOMO-LUMO analysis performed using Density Functional Theory (DFT) with the B3LYP method and a 6-311++G(d,p) basis set confirms the presence of intramolecular charge transfer interactions. jconsortium.com The electron density in the HOMO is typically located on the more electron-rich regions of the molecule, while the LUMO's density is on the electron-poorer regions. The transition from HOMO to LUMO represents a π-π* transition, which is characteristic of this type of molecular system. researchgate.net
Natural Bond Orbital (NBO) analysis further elucidates the charge transfer characteristics by quantifying the interactions between filled (donor) and vacant (acceptor) orbitals. This method provides detailed information about hyperconjugative interactions and the delocalization of electron density within the molecule, which are crucial for stabilizing the complex. researchgate.net For instance, in related 8-hydroxyquinoline systems, NBO analysis has identified strong interactions that contribute to their stability. mdpi.comuantwerpen.be These computational approaches collectively provide a robust characterization of the electronic charge transfer that is integral to the properties of this compound.
Table 1: Key Parameters in Charge Transfer Analysis
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap indicates higher reactivity and easier electronic excitation. A low energy gap of 3.7612 eV has been noted in similar drug-drug cocrystals, indicating efficiency in terms of chemical reactivity and stability. researchgate.net |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. Approximated as I ≈ -EHOMO. | Measures the molecule's resistance to oxidation. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. Approximated as A ≈ -ELUMO. | Measures the molecule's ability to be reduced. |
| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution. Calculated as η = (I - A) / 2. | A higher value indicates greater stability. nih.gov |
| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential. | Used to test the theoretical bioactivity of a compound. researchgate.net |
Molecular Dynamics Simulations for Supramolecular Stability and Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the stability and dynamics of supramolecular structures like this compound. researchgate.netmdpi.com These simulations model the atomic-level movements over time, providing critical insights into the non-covalent interactions that hold the complex together. mdpi.com
For complexes related to this compound, such as Bis(8-hydroxy quinoline) salicylate salicylic acid, MD simulations have been employed to assess the stability of the molecular assembly. researchgate.net Such simulations can confirm the stability of a complex by monitoring parameters like the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. A stable complex will typically show an RMSD value that equilibrates and remains below a certain threshold, for example, < 2 Å. researchgate.net
MD simulations are particularly valuable for understanding how the constituent molecules, 8-hydroxyquinoline and salicylic acid, interact and maintain their structural integrity within the supramolecular framework. researchgate.net The simulations can reveal the dynamic nature of hydrogen bonds and π-π stacking interactions, which are crucial for the formation and stability of the crystal structure. acs.orgresearchgate.net By observing the trajectories of the individual atoms, researchers can analyze the persistence and strength of these interactions over time. Furthermore, MD studies can elucidate the role of solvent molecules and temperature on the stability of the complex, showing, for example, how the hydrogen bonding network might rearrange at different temperatures. nih.gov
Energetic Analysis of Molecular Complex Formation and Interaction Strengths
The formation and stability of the this compound molecular complex are governed by a network of non-covalent interactions. jconsortium.com Energetic analysis, through both theoretical calculations and experimental charge density studies, provides quantitative values for the strength of these interactions. acs.orgresearchgate.net
The crystal structure of the complex is primarily stabilized by a combination of strong intermolecular hydrogen bonds and π-π stacking interactions. acs.orgresearchgate.net In the 8-hydroxyquinoline-salicylic acid system, the asymmetric unit consists of an 8-hydroxyquinolinium cation, a salicylate anion, and a neutral salicylic acid molecule. acs.orgnih.gov These components are held together by a network of N-H···O, O-H···O, and C-H···O hydrogen bonds. researchgate.netresearchgate.net
Theoretical charge density calculations, often using DFT, are employed to analyze the electron density distribution (EDD). acs.orgnih.gov The Quantum Theory of Atoms in Molecules (QTAIM) is a key tool in this analysis, allowing for the characterization of bond critical points (BCPs) between interacting atoms. The values of the electron density (ρbcp) and its Laplacian (∇²ρbcp) at these points provide insight into the nature and strength of the interactions. acs.orgresearchgate.net For the 8-hydroxyquinoline-salicylic acid cocrystal, a good agreement is found between experimental values from high-resolution X-ray diffraction and theoretical values from ab initio and DFT calculations. acs.org
The energetics of the π-π stacking interactions, which are crucial for the packing of the aromatic rings in the crystal, have been estimated. acs.org These interactions are identified as "closed-shell" type, characterized by low and flat charge density. acs.orgnih.gov The Espinosa approach allows for the estimation of interaction energies from topological data, and for this complex, there is excellent agreement between this method and relative energy calculations, with a mean difference of only 4.4 kJ mol⁻¹. acs.orgresearchgate.net
Table 2: Topological Parameters and Interaction Energy from Charge Density Analysis
| Interaction Type | Topological Parameter | Typical Value (Experiment vs. Theory) | Interaction Energy Estimate |
| Hydrogen Bonds | Electron Density at BCP (ρbcp) | Good agreement between experiment and theory. | Energy can be estimated from ρbcp. |
| Laplacian of Electron Density (∇²ρbcp) | Good agreement between experiment and theory. | Positive value indicates closed-shell interaction (electrostatic). | |
| π-π Stacking | Electron Density at BCP (ρbcp) | Mean difference of 0.010 e Å⁻³. acs.orgnih.gov | Estimated using the Espinosa approach. acs.org |
| Laplacian of Electron Density (∇²ρbcp) | Mean difference of 0.036 e Å⁻⁵. acs.orgnih.gov | Excellent agreement with relative energy calculations (avg. diff. 4.4 kJ mol⁻¹). acs.orgnih.gov |
Coordination Chemistry of 8 Hydroxyquinoline and Salicylate Ligands
Metal Chelation Properties of 8-Hydroxyquinoline (B1678124) and Salicylic (B10762653) Acid/Salicylate (B1505791)
The ability of 8-hydroxyquinoline (8-HQ) and salicylic acid (or its deprotonated form, salicylate) to form stable complexes with metal ions is rooted in their capacity to act as chelating agents. A chelating agent is a molecule that possesses two or more separate donor atoms capable of binding to a single central metal ion, forming a ring structure known as a chelate.
8-Hydroxyquinoline (8-HQ) is a classic example of a monoprotic, bidentate chelating ligand. scirp.org Among the seven isomers of monohydroxyquinoline, only the 8-hydroxy derivative is capable of forming stable five-membered chelate rings with divalent metal ions. tandfonline.comdovepress.com Chelation occurs through the deprotonated phenolic oxygen atom and the lone pair of electrons on the heterocyclic nitrogen atom. scirp.orgresearchgate.net This N,O-donor set allows 8-HQ to form highly stable complexes with a wide array of transition metals and main group elements. researchgate.net
Salicylic Acid/Salicylate also functions as a bidentate ligand, coordinating through two oxygen atoms. researchgate.net Upon deprotonation of the carboxylic acid group, the resulting carboxylate ion and the adjacent phenolic hydroxyl group become the primary coordination sites. ias.ac.in This O,O-donor arrangement leads to the formation of a stable six-membered chelate ring with a metal ion. The stability of these metal-salicylate complexes is a well-established aspect of coordination chemistry. researchgate.net
The combination of these two distinct ligands in a single coordination sphere allows for the formation of ternary complexes with unique characteristics derived from the properties of both the five-membered (from 8-HQ) and six-membered (from salicylate) chelate rings.
Synthesis and Characterization of Metal Complexes Involving These Ligands
The creation of mixed-ligand metal complexes incorporating 8-hydroxyquinoline and salicylate typically involves the reaction of a soluble metal salt with the two ligands in a suitable solvent. ajrconline.orgmdpi.com A common synthetic approach is to reflux the metal salt, such as a chloride or acetate (B1210297) salt, with equimolar amounts of 8-hydroxyquinoline and a chosen salicylic acid in a solvent like ethanol (B145695) or methanol (B129727). ias.ac.inorientjchem.org The resulting solid complexes can then be isolated, purified, and characterized.
A suite of analytical and spectroscopic techniques is employed to confirm the structure and properties of these synthesized complexes:
Elemental Analysis is used to determine the empirical formula and confirm the stoichiometry of the complex. ias.ac.in
Molar Conductivity Measurements in solvents like DMSO or DMF indicate whether the complex is an electrolyte or non-electrolyte, providing insight into whether the ligands have neutralized the metal's charge and if any counter-ions are part of the crystal lattice or coordinated to the metal. ias.ac.inajrconline.orgorientjchem.org
Infrared (IR) Spectroscopy is crucial for verifying the coordination of the ligands. The coordination of 8-hydroxyquinoline is confirmed by a shift in the C-O stretching vibration to a higher frequency (around 1110 cm⁻¹). ias.ac.in Coordination is also evidenced by the appearance of new bands at lower frequencies corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations. ias.ac.in
Electronic and UV-Vis Spectroscopy provide information about the coordination geometry around the central metal ion. scirp.orgias.ac.in
Magnetic Susceptibility Measurements help determine the number of unpaired electrons and thus the spin state and geometry of the complex. ajrconline.org
Mass Spectrometry can confirm the molecular weight of the complex and provide information about its fragmentation pattern. mdpi.com
Research has demonstrated the formation of mixed-ligand complexes with a defined metal:ligand:ligand ratio. For several systems, a 1:1:1 stoichiometry of Metal:8-Hydroxyquinoline:Salicylate is consistently observed. ias.ac.in
For instance, mixed-ligand complexes of copper(II) with 8-hydroxyquinoline and various substituted salicylic acids have been isolated and shown to have a 1:1:1 composition. ias.ac.in Spectroscopic data from ESR and electronic spectra for these Cu(II) complexes suggest a distorted square planar coordination geometry. ias.ac.in In this arrangement, the central copper ion is coordinated by the nitrogen and oxygen atoms of 8-hydroxyquinoline and two oxygen atoms from the salicylate ligand. ias.ac.in Similarly, electron spin resonance studies on other ternary copper(II) complexes with 8-HQ and salicylic acids support this type of structure. cdnsciencepub.com
While square planar is common for Cu(II), other metal ions can adopt different geometries. For complexes with a 1:2 (metal:ligand) ratio, octahedral geometry is often proposed, which can be achieved in ternary systems if additional ligands, such as water molecules, are also coordinated to the metal center. scirp.org In the case of larger ions like Indium(III) complexed with three 8-HQ ligands, both facial (fac) and meridional (mer) isomers are possible, which describes the arrangement of the three bidentate ligands around the central octahedral metal ion. rsc.orgresearchgate.net This isomerism highlights the geometric complexity that can arise in these coordination compounds.
| Metal Ion | Ligand 1 | Ligand 2 | Stoichiometry (M:L1:L2) | Proposed Geometry | Reference |
|---|---|---|---|---|---|
| Cu(II) | 8-Hydroxyquinoline | Salicylic Acid | 1:1:1 | Distorted Square Planar | ias.ac.in |
| Cu(II) | 8-Hydroxyquinoline | Substituted Salicylic Acids | 1:1:1 | Distorted Square Planar | ias.ac.incdnsciencepub.com |
| Co(II) | 8-Hydroxyquinoline | o-Aminophenol | 1:1:1 | Not Specified | researchgate.net |
| Ni(II) | 8-Hydroxyquinoline | Anthranilic Acid | 1:1:1 | Not Specified | researchgate.net |
| Dioxouranium(VI) | 8-Hydroxyquinoline | Phthalic Acid | Ternary | Not Specified |
The synthesis of ternary complexes containing both 8-hydroxyquinoline and salicylic acid within the same coordination sphere has been successfully achieved for several metal ions. ias.ac.incdnsciencepub.com A notable study focused on the isolation and characterization of Cu(II) mixed-ligand complexes with 8-HQ and a range of substituted salicylic acids (including salicylic acid itself, 5-chloro-, 3,5-dibromo-, 3,5-diiodo-, and 3,5-dinitro-salicylic acids). ias.ac.in
The formation of these 1:1:1 complexes was confirmed through elemental analysis and their non-electrolytic nature was established by low conductivity measurements. ias.ac.in Infrared spectroscopy provided clear evidence of coordination. The characteristic C-O stretching vibration of the phenolic group in 8-HQ, typically seen around 1090 cm⁻¹, shifts to a higher frequency (1110 cm⁻¹) in the mixed complexes, confirming its coordination to the copper ion. ias.ac.in Furthermore, the appearance of new absorption bands in the far-infrared region (260-320 cm⁻¹) were assigned to M-O and M-N stretching frequencies, directly indicating the formation of bonds between the metal and the donor atoms of the ligands. ias.ac.in
Studies on similar ternary systems, such as those of dioxouranium(VI) with 8-hydroxyquinoline and other O,O-donor ligands like salicylic acid, have also been investigated pH-metrically to determine their stability constants in solution. The stability of these mixed-ligand complexes is a key factor, often influenced by the nature of the donor atoms, the size of the chelate rings formed, and electrostatic interactions.
Stoichiometry and Coordination Geometries in Metal-8-Hydroxyquinoline-Salicylate Systems
Theoretical Studies on Metal-Ligand Interactions
Alongside experimental synthesis and characterization, theoretical and computational methods play a vital role in understanding the intricacies of metal-ligand interactions in these complex systems. Density Functional Theory (DFT) has emerged as a powerful tool for modeling the geometric and electronic structures of metal complexes involving 8-hydroxyquinoline and related ligands. mdpi.comnih.govresearchgate.net These computational approaches provide insights that can be difficult to obtain through experimental means alone, such as detailed information on bond energies, molecular orbital distributions, and the relative stabilities of different isomers. mdpi.comresearchgate.net
Density Functional Theory (DFT) has been effectively applied to study the structure, stability, and electronic properties of metal complexes with ligands that are either 8-HQ derivatives or create similar coordination environments to a mixed 8-HQ/salicylate system. nih.govresearchgate.net For example, theoretical work on iron(III) complexes with derivatives of 8-HQ that feature an ester group at the 7-position allows for a salicylate-type coordination of the metal, resulting in an environment very close to an ideal octahedral geometry. nih.govresearchgate.net
DFT calculations are used to:
Optimize Geometries : To predict the most stable three-dimensional structure of the complex, including bond lengths and angles.
Calculate Vibrational Frequencies : To compare with experimental IR and Raman spectra and aid in the assignment of vibrational modes. researchgate.net
Analyze Electronic Structure : To understand the nature of the metal-ligand bonding. HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) analysis, for instance, can reveal details about charge transfer interactions within the molecule. jconsortium.com
Determine Relative Stabilities : To compare the energies of different possible isomers (e.g., fac vs. mer) or different spin states to predict the most favorable configuration. rsc.orgnih.gov
In a study on a co-crystal of 8-hydroxyquinoline and salicylic acid, theoretical charge density studies were used to analyze the non-covalent interactions, such as hydrogen bonds and π-π stacking, between the two molecules. researchgate.net While not a metal complex, this work highlights the capability of these theoretical methods to probe the specific interactions between the constituent parts of 8-hydroxyquinoline salicylate.
| Theoretical Method | System Studied | Information Obtained | Reference |
|---|---|---|---|
| DFT | Fe(III) complexes with 8-HQ derivatives | Stability of spin states, coordination geometry, interpretation of UV-vis spectra | nih.govresearchgate.net |
| DFT | Mixed-ligand salen/8-HQ metal complexes | Optimized geometries, quantum chemical parameters, proposed coordination modes | mdpi.com |
| DFT (B3LYP) | 8-Hydroxyquinolinium salicylate salt | HOMO-LUMO analysis, charge transfer interactions | jconsortium.com |
| DFT / AIM Theory | 8-HQ cocrystallized with salicylic acid | Analysis of experimental electron density, characterization of hydrogen bonds and π-π interactions | researchgate.net |
For transition metal complexes, particularly those involving d-block elements like iron, the spin state of the central metal ion is a critical property that influences its magnetic, spectroscopic, and reactive behavior. The spin state describes the arrangement of electrons in the d-orbitals, which can be either high-spin (maximizing the number of unpaired electrons) or low-spin (pairing up electrons in lower energy orbitals).
DFT calculations have proven to be exceptionally useful for predicting the most stable spin state. In a detailed study of iron(III) complexes with siderophores derived from 8-hydroxyquinoline, researchers investigated the stability of all possible accessible spin states. nih.govresearchgate.net The DFT calculations demonstrated that the high-spin (HS) state was the most stable configuration, and theoretical UV/vis absorption spectra calculated for this HS state were in perfect agreement with experimental results. nih.govresearchgate.net
Experimentally, techniques like Electron Spin Resonance (ESR) spectroscopy are used to probe the electronic environment of paramagnetic metal ions, such as Cu(II), providing direct information related to the spin state. cdnsciencepub.com The analysis of hyperfine splitting in the ESR spectra of ternary Cu(II)-8HQ-salicylate complexes provides insight into the nature of the metal-ligand bonding and the distribution of the unpaired electron's spin density, which is a reflection of the molecular orbital composition. cdnsciencepub.com
DFT Modeling of Metal-8-Hydroxyquinoline-Salicylate Complexes
Ligand Substitution Effects on Metal Complexation Affinity and Coordination Environment
The affinity of metal ions for the mixed-ligand system and the resulting coordination geometry are highly sensitive to substitutions on either the 8-hydroxyquinoline or the salicylate ring. These substitutions can alter the electronic properties (donor/acceptor character) and steric profiles of the ligands, thereby modulating the stability and structure of the final metal complex.
Studies on mixed ligand complexes of copper(II) with 8-hydroxyquinoline and various substituted salicylic acids have demonstrated that the nature of the substituent on the salicylate ring influences the physicochemical properties of the complex. ias.ac.in For instance, the introduction of electron-withdrawing or electron-donating groups on the salicylic acid moiety can impact the electronic environment of the copper center. Research has shown that in mixed ligand complexes of Cu(II) with 8-hydroxyquinoline and different salicylic acids, the resulting complexes exhibit a distorted square planar coordination geometry. ias.ac.in The coordination environment is formed by the two oxygen atoms of the salicylate and the nitrogen and oxygen atoms of the 8-hydroxyquinoline. ias.ac.in
Similarly, substitutions on the 8-hydroxyquinoline ring have a profound effect on metal complexation. Research on iron(III) complexes has shown that the position of an electron-withdrawing ester group on the 8-hydroxyquinoline scaffold significantly impacts the stability and coordination of the resulting complex. researchgate.netnih.gov When the substitution is at the 7-position, it allows for a salicylate-type coordination that results in a metal environment very close to an ideal octahedral geometry. researchgate.netnih.gov Conversely, functionalization at the 2-position weakens the formation of the iron(III) complex. researchgate.netnih.gov This highlights how positional isomerism in ligand substitution can be a critical factor in controlling metal complexation affinity and the ultimate coordination sphere.
The following table summarizes the effects of substituents on the properties of mixed-ligand Cu(II) complexes containing 8-hydroxyquinoline and various salicylic acids, based on reported research findings. ias.ac.in
| Substituent on Salicylic Acid | Effect on Complex Properties | Observed Coordination Geometry | Reference |
|---|---|---|---|
| Unsubstituted | Forms stable mixed-ligand complex with partial covalent character in the metal-ligand bonding. | Distorted Square Planar | ias.ac.in |
| 3,5-di-nitro | Influences electronic spectral properties and ESR parameters, indicating changes in the electronic environment of the Cu(II) ion. | Distorted Square Planar | ias.ac.in |
| 5-sulpho | Affects the lipophilicity of the complex, with the presence of the hydrophilic sulpho group reducing the partition coefficient in non-polar solvents. | Distorted Square Planar | ias.ac.in |
Supramolecular Assembly in Metal-8-Hydroxyquinoline-Salicylate Systems
The formation of discrete metal complexes with 8-hydroxyquinoline and salicylate ligands is often just the first step in the construction of more elaborate, higher-order structures. These individual complex units can act as building blocks, or tectons, that self-assemble into complex supramolecular architectures through a variety of non-covalent interactions.
Recent research has highlighted the importance of interactions such as π-π stacking, C-H···π, and hydrogen bonding in directing the assembly of these systems. mdpi.comnih.gov For example, chromium(III) complexes based on 2-substituted 8-hydroxyquinoline ligands have been shown to form three-dimensional supramolecular structures. mdpi.comnih.gov In these architectures, the aromatic rings of the quinoline (B57606) systems engage in π-π stacking, while various C-H groups can interact with the electron-rich π systems of adjacent molecules (C-H···π interactions) or with heteroatoms like oxygen and chlorine (C-H···O, C-H···Cl). nih.gov
The planarity and extended aromatic nature of both the 8-hydroxyquinoline and salicylate ligands are conducive to these types of interactions, providing multiple sites for recognition and association. The specific nature of the substituents on the ligands and the choice of the central metal ion can fine-tune the strength and directionality of these non-covalent forces, allowing for the rational design of supramolecular assemblies with specific topologies and properties.
A study involving a large, hollow, water-soluble supramolecular cage demonstrated specific host-guest interactions with both 8-hydroxyquinoline and methylsalicylate. ub.edu The cage was observed to form a 2:3 adduct with both guest molecules, indicating a cooperative binding process that leads to a well-defined supramolecular entity. ub.edu This illustrates how pre-organized, container-like molecules can direct the assembly of 8-hydroxyquinoline and salicylate components into discrete superstructures.
The table below details the common non-covalent interactions that drive supramolecular assembly in metal-8-hydroxyquinoline systems, which are also applicable to mixed-ligand systems involving salicylates.
| Type of Non-Covalent Interaction | Description | Role in Supramolecular Assembly | Reference |
|---|---|---|---|
| π-π Stacking | Attractive interaction between the aromatic rings of adjacent ligands. | Key contributor to the stabilization of layered or columnar structures. | nih.gov |
| C-H···π | Interaction of a C-H bond with the face of a π-system. | Provides directional control and links different parts of the assembly. | nih.gov |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom (e.g., O, N). Can involve coordinated water molecules or functional groups on the ligands. | Forms robust and directional links, creating extended networks. | researchgate.net |
| Host-Guest Interaction | Encapsulation of one molecule (guest) within a larger cavity-containing molecule (host). | Leads to the formation of discrete, well-defined adducts with specific stoichiometries. | ub.edu |
Advanced Analytical Methodologies for 8 Hydroxyquinoline Salicylate Detection and Quantification
Chromatographic Techniques
Chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a primary tool for the separation and quantification of 8-Hydroxyquinoline (B1678124) Salicylate (B1505791). The development of specific methods and the application of specialized columns are crucial for achieving accurate and reproducible results.
Developing a robust HPLC method for 8-hydroxyquinoline and its salts presents a unique challenge due to the compound's potent metal-chelating properties. sielc.com Trace metal ions present on the surface of standard silica-based columns can interact with the analyte, leading to significant peak distortion, poor peak symmetry, and low efficiency. sielc.comsielc.com Therefore, method development often necessitates the use of high-purity stationary phases and mobile phase modifiers to ensure reproducible separations. teknokroma.es
A typical HPLC method involves a reversed-phase approach. The mobile phase generally consists of a mixture of water and an organic solvent like acetonitrile (B52724) (MeCN) or methanol (B129727), with an acidic buffer to control the ionization state of the analyte and improve peak shape. sielc.comlindenwood.edu For instance, a mobile phase of water, acetonitrile, triethylamine, and glacial acetic acid has been shown to provide good separation for related compounds. lindenwood.edu UV detection is commonly employed, with wavelengths around 200 nm providing high sensitivity for the quinoline (B57606) structure. sielc.com
Table 1: Illustrative HPLC Method Parameters for 8-Hydroxyquinoline Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | High-purity C18 or Mixed-Mode | Minimizes unwanted metal chelation and secondary interactions. sielc.comteknokroma.es |
| Mobile Phase | Acetonitrile/Water with Acid | Provides good resolution and peak shape. sielc.com |
| Modifier | Phosphoric Acid or Formic Acid | Acts as an ionic modifier to improve peak symmetry; Formate is LC-MS compatible. sielc.comsielc.com |
| Detection | UV at ~200-275 nm | High absorbance region for the quinoline and salicylate chromophores. sielc.comlindenwood.edu |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | Ambient | Heating can cause degradation of related salicylate compounds. lindenwood.edu |
This table is for illustrative purposes and actual conditions may vary.
Mixed-mode chromatography is particularly well-suited for analyzing compounds like 8-Hydroxyquinoline Salicylate, which possess multiple chemical functionalities. These columns feature stationary phases with both hydrophobic (reversed-phase) and ion-exchange properties. thermofisher.com For 8-hydroxyquinoline, a basic compound, a mixed-mode column with weak cation-exchange (WCX) characteristics is highly effective. sielc.com
Columns such as Primesep 100 or Primesep 200 incorporate cation-exchange functional groups into the stationary phase. sielc.comsielc.com This allows for a dual retention mechanism: hydrophobic interaction with the quinoline ring system and ionic interaction with the basic nitrogen atom. sielc.com This approach provides significantly better retention and peak shape compared to standard C18 columns, where peak tailing can be a problem. sielc.comsielc.com The selectivity can be finely tuned by adjusting the mobile phase's ionic strength and pH, allowing for the simultaneous separation of basic and neutral compounds. thermofisher.com
Table 2: Comparison of Column Technologies for 8-Hydroxyquinoline Analysis
| Column Type | Primary Retention Mechanism | Advantages for 8-Hydroxyquinoline | Disadvantages |
|---|---|---|---|
| Standard C18 | Reversed-Phase (Hydrophobic) | Widely available. | Prone to peak tailing and distortion due to metal chelation. sielc.com |
| High-Purity C18 | Reversed-Phase (Hydrophobic) | Reduced metal impurities minimize peak tailing. teknokroma.es | May still have insufficient retention. |
| Mixed-Mode (e.g., Primesep, Acclaim WCX-1) | Reversed-Phase & Cation-Exchange | Excellent retention and peak symmetry; adjustable selectivity. sielc.comthermofisher.com | More complex method development. |
High-Performance Liquid Chromatography (HPLC) Method Development
Spectrophotometric Quantification Methods
Spectrophotometry offers a simple, rapid, and cost-effective method for quantifying this compound. These methods are based on the principle that the compound absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.
The quantification can be achieved through direct measurement of the compound's absorbance in a solution at a specific wavelength. The 8-hydroxyquinoline moiety is a chromophore, and its complexes and derivatives are often quantified using UV-Vis spectrophotometry. nih.gov Similarly, salicylic (B10762653) acid and its derivatives form intensely colored complexes with iron(III), a reaction that can be used for quantification. ijacskros.com For example, the complex of iron(III) with salicylic acid exhibits maximum absorption at approximately 520 nm at a pH of around 2.26. ijacskros.com A method for determining mesalazine (5-aminosalicylic acid) involves a coupling reaction with 8-hydroxyquinoline, which produces a colored product with maximum absorption at 644 nm. researchgate.net This demonstrates the utility of the 8-HQ structure in forming chromogens for spectrophotometric analysis. researchgate.net
Table 3: Spectrophotometric Properties for Related Moieties
| Analyte/Complex | Wavelength (λmax) | Conditions | Reference |
|---|---|---|---|
| Iron(III)-Salicylic Acid Complex | 520 nm | pH 2.26 | ijacskros.com |
| Iron(III)-Salicylic Acid Complex | 460 nm | pH 6.1 | ijacskros.com |
| Mesalazine with 8-Hydroxyquinoline | 644 nm | Oxidative Coupling | researchgate.net |
Electrochemical Detection Approaches
Electrochemical methods provide a highly sensitive approach for the detection and quantification of this compound. The 8-hydroxyquinoline component is electrochemically active and its oxidation can be studied using various voltammetric techniques. electrochemsci.orgmdpi.com
Cyclic Voltammetry (CV) using a Glassy Carbon Paste Electrode (GCPE) has been used to investigate the oxidation process of 8-hydroxyquinoline. electrochemsci.org The process is typically an irreversible, two-electron oxidation that is controlled by diffusion. electrochemsci.org For quantitative analysis, Differential Pulse Voltammetry (DPV) is a more sensitive technique. electrochemsci.org Studies have established optimal conditions for the determination of 8-HQ, achieving a limit of detection (LOD) as low as 5.2 x 10⁻⁸ mol/L. electrochemsci.org Further sensitivity can be gained using Adsorptive Stripping Differential Pulse Voltammetry, which involves a pre-concentration step of the analyte onto the electrode surface before the potential scan. electrochemsci.org The electrochemical properties are strongly linked to the chemical structure; for instance, the presence of different functional groups on the quinoline ring can facilitate or hinder the oxidation and reduction processes. mdpi.com HPLC coupled with electrochemical detection has also been proven effective for the sensitive quantification of related salicylate derivatives. nih.gov
Applications in Metal Ion Analysis and Extraction based on Chelating Ability
One of the most significant analytical applications of the 8-hydroxyquinoline moiety in this compound is its powerful ability to form stable complexes with a wide range of metal ions. scispace.comnih.govtandfonline.com 8-HQ is a versatile chelating agent used extensively in analytical chemistry for the separation, preconcentration, and determination of metal ions. scispace.comtandfonline.com
The formation of a metal-8HQ complex alters the physicochemical properties of the metal ion, which can be exploited for analysis. For example, the chelation process can be used to extract metal ions from an aqueous solution into an immiscible organic solvent for subsequent determination. scispace.com It is an excellent reagent for gravimetric analysis due to the insolubility of many of its metal complexes in water. scispace.comresearchgate.net
Furthermore, while 8-hydroxyquinoline itself is weakly fluorescent, its metal complexes, particularly with ions like Al³⁺ and Zn²⁺, exhibit significantly enhanced fluorescence. scispace.com This property is the basis for highly sensitive and selective fluorometric methods for metal ion detection. scispace.com The compound is also used in co-precipitation procedures, where it acts as a ligand to preconcentrate trace metal ions from environmental samples, such as water, before analysis by techniques like Flame Atomic Absorption Spectrometry (FAAS). science.gov
Table 4: Metal Ions Analyzed Using 8-Hydroxyquinoline as a Chelating Agent
| Metal Ion | Analytical Application/Technique | Reference |
|---|---|---|
| Al³⁺, Zn²⁺ | Fluorescent sensing, Extraction | scispace.com |
| Cu²⁺, Zn²⁺ | Chelation therapy studies, Anticancer research | dovepress.com |
| Cu(II), Cr(III), Co(II) | Solid phase extraction, Sample cleanup | science.govacs.org |
| Fe(III) | Spectrophotometric determination |
Investigations into in Vitro Biological Mechanisms and Structure Activity Relationships
Metal Homeostasis Perturbation Mechanisms (In Vitro Models)
A central feature of 8-Hydroxyquinoline's mechanism of action is its profound impact on metal ion balance within biological systems. tandfonline.comresearchgate.net It achieves this primarily through chelation and subsequent transport of metal ions across cellular membranes, disrupting the delicate equilibrium required for normal cellular function.
8-Hydroxyquinoline (B1678124) is a potent monoprotic bidentate chelating agent, a property conferred by the close proximity of its hydroxyl group and heterocyclic nitrogen atom. mdpi.com This structure enables it to form stable complexes with a wide array of divalent and trivalent metal ions. nih.govmdpi.com The chelation of these metal ions is a critical first step in its biological activity, as it can sequester essential cofactors, thereby disrupting metal-dependent cellular processes. This mechanism is considered fundamental to its observed antimicrobial, anticancer, and antifungal effects.
In vitro studies have demonstrated that 8HQ and its derivatives can effectively bind to several essential metal ions crucial for cellular physiology.
Table 1: Metal Ions Chelated by 8-Hydroxyquinoline Derivatives (In Vitro)
| Metal Ion | Biological Relevance | Reference |
|---|---|---|
| Copper (Cu²⁺) | Cofactor for enzymes like cytochrome C oxidase and superoxide (B77818) dismutase; involved in redox reactions. | nih.govmdpi.com |
| Zinc (Zn²⁺) | Structural component of numerous proteins and enzymes, including matrix metalloproteinases. | nih.govmdpi.com |
| Iron (Fe²⁺/Fe³⁺) | Essential for oxygen transport (hemoglobin) and as a cofactor for enzymes like ribonucleotide reductase. | nih.govmdpi.com |
| Manganese (Mn²⁺) | Cofactor for various enzymes, including polymerases. | mdpi.comnih.gov |
| Magnesium (Mg²⁺) | Cofactor for DNA and RNA polymerases and ATP-dependent enzymes. | mdpi.comnih.gov |
| Aluminum (Al³⁺) | A non-essential metal that can be toxic. | mdpi.com |
| Bismuth (Bi²⁺) | Used in some medical treatments. | mdpi.com |
| Cadmium (Cd²⁺) | A toxic heavy metal. | mdpi.com |
Beyond simply sequestering extracellular metals, 8HQ derivatives can function as ionophores, trafficking metal ions across biological membranes. tandfonline.comnih.gov An ionophore is a lipid-soluble molecule that binds to an ion, shielding its charge and facilitating its passage through the hydrophobic interior of the membrane. tandfonline.com
Derivatives such as clioquinol (B1669181) have been shown to transport copper and zinc ions into cells. tandfonline.comnih.gov This ionophoric action can lead to an increase in the intracellular concentration of these metals, triggering specific cellular responses. For instance, the transport of redox-active copper ions into cancer cells has been shown to enhance cytotoxicity, an effect attributed to the generation of reactive oxygen species (ROS). tandfonline.comnih.gov The ability of a specific 8HQ derivative to act as an ionophore can be metal-specific; for example, clioquinol, which contains iodine at the C-7 position, is a particularly effective zinc ionophore. nih.gov
Chelation of Essential Metal Ions in Cellular Systems (In Vitro)
Enzymatic Activity Modulation (In Vitro Studies)
The disruption of metal homeostasis by 8-Hydroxyquinoline directly translates to the modulation of enzyme activity, particularly those enzymes that depend on metal cofactors for their catalytic function.
By chelating the metal ions that serve as essential cofactors, 8HQ and its derivatives act as effective inhibitors of metalloenzymes. nih.gov This inhibition is a direct consequence of depriving the enzyme of its functional metallic component. This mechanism has been demonstrated in vitro for a range of metal-dependent enzymes. nih.govescholarship.org For example, enzymes critical to cellular respiration and antioxidant defense, such as cytochrome C oxidase and Cu/Zn superoxide dismutase (SOD), are potential targets due to their reliance on copper and zinc cofactors. nih.gov Similarly, the chelation of Mg²⁺ and Mn²⁺ can affect the activity of DNA and RNA polymerases. nih.gov
Research has identified several key enzyme classes that are specifically targeted by 8-Hydroxyquinoline derivatives in vitro.
Ribonucleotide Reductase (RNR): This iron-dependent enzyme is crucial for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. tandfonline.comub.edu As such, it is a key target in cancer therapy. nih.gov 8HQ derivatives can inhibit RNR by chelating the iron within its active site, thereby disrupting DNA synthesis and repair. tandfonline.comnih.govmdpi.com
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases that degrade components of the extracellular matrix and are heavily implicated in tumor invasion and metastasis. nih.govmdpi.com 8-Hydroxyquinoline has been identified as a promising scaffold for MMP inhibitors. acs.org Various derivatives have shown potent in vitro inhibitory activity against specific MMPs, such as MMP-2 and MMP-9, by binding to the catalytic zinc ion. escholarship.orgnih.govnih.govescholarship.org
Table 2: In Vitro Inhibition of Matrix Metalloproteinases (MMPs) by 8-Hydroxyquinoline Derivatives
| Compound/Derivative | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline | MMP-2 | Low micromolar range | acs.org |
| Compound 5e | MMP-2 / MMP-9 | Submicromolar level | nih.gov |
| Compound 5h | MMP-2 / MMP-9 | Submicromolar level | nih.gov |
| 5-substituted 8-HQ derivatives | MMP-2 | Low micromolar range | acs.org |
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating Alzheimer's disease. plos.org Hybrid molecules combining the 8-hydroxyquinoline scaffold with other active moieties have been synthesized and shown to be potent inhibitors of both AChE and BuChE in vitro. mdpi.comresearchgate.netacs.org
Table 3: In Vitro Inhibition of Cholinesterases by 8-Hydroxyquinoline Hybrid Compounds
| Compound/Derivative | Target Enzyme | IC₅₀ Range (µM) | Reference |
|---|---|---|---|
| 8-HQ-coumarin hybrids | AChE | 8.80 - 26.50 | mdpi.com |
| 8-HQ-coumarin hybrids | BuChE | 8.80 - 26.50 | mdpi.com |
Inhibition of Metal-Dependent Enzymes (In Vitro)
Molecular Interactions with Cellular Components (In Vitro)
Beyond enzyme inhibition, 8-Hydroxyquinoline derivatives can interact with other critical cellular structures.
Biological Membranes: Certain derivatives, particularly 8-hydroxyquinolium quaternary cationic salts, possess an amphiphilic structure. nih.gov This allows them to interact with and disrupt the integrity of the bacterial lipid bilayer membrane, a mechanism that can lead to bacterial cell death. nih.gov
Proteins: In vitro assays have shown that 8HQ derivatives can interact with non-enzymatic proteins. For instance, some derivatives have demonstrated the ability to inhibit the heat-induced denaturation of bovine serum albumin (BSA), suggesting potential anti-inflammatory activity. researchgate.net Furthermore, molecular docking studies have shown that 8-hydroxyquinoline can bind to the HIV-1 integrase dimer at its interface with the host protein LEDGF/p75. nih.gov This interaction, which involves the formation of hydrogen bonds with key residues like His171 and Glu170, can inhibit the viral replication cycle. nih.gov
Direct Interactions with Nucleic Acids and Proteins (In Vitro)
The ability of 8-hydroxyquinoline and its derivatives to interact with fundamental biological macromolecules like nucleic acids and proteins is a key aspect of their activity. The 8-HQ moiety is a planar molecule capable of intercalating between the base pairs of DNA. nih.gov
In vitro studies using techniques like electronic absorption titration with herring fish sperm DNA (hs-DNA) have been employed to quantify these interactions. For instance, a series of 1,2,3-triazole hybrids of 8-hydroxyquinoline were shown to bind to hs-DNA, with binding affinities influenced by the length of their alkyl linkers. acs.org The compound designated '6a' in one study, a quinoline-linked 1,2,3-triazole with a short linker, demonstrated a high binding affinity (Kb = 3.90 × 105 L mol–1). acs.org These studies suggest that the compounds preferentially bind to DNA via a groove mode, stabilized by hydrogen bonding and hydrophobic interactions. acs.org
The interaction is not limited to DNA. Molecular docking studies have also explored the binding of 8-HQ derivatives to proteins. For example, certain thiazoline-2-thione derivatives showed strong interactions with bovine serum albumin (BSA), a model protein, with binding energies indicating greater affinity than aspirin (B1665792) in some cases. mdpi.com
Table 1: In Vitro DNA Binding Affinity of an 8-Hydroxyquinoline Derivative Data from a study on 1,2,3-triazole hybrids of 8-hydroxyquinoline.
| Compound | Linker Type | Binding Constant (Kb) with hs-DNA (L mol–1) |
|---|---|---|
| 6a | Short Alkyl | 3.90 × 105 |
Source: acs.org
Molecular Docking Simulations with Biological Receptors and Targets
Molecular docking is a computational tool used to predict the binding orientation and affinity of a molecule to a target receptor. Numerous in silico studies have been conducted on 8-hydroxyquinoline derivatives to elucidate their interactions with various biological targets. These simulations often correlate with and help explain experimental in vitro findings.
Docking studies have investigated the binding of 8-HQ derivatives against a range of protein targets, including enzymes and receptors relevant to cancer and infectious diseases. For example, simulations of mixed-ligand metal complexes containing 8-hydroxyquinoline have been performed against the active site of breast cancer oxidoreductase (PDB ID: 3HB5). mdpi.com Similarly, 1,2,3-triazole derivatives of 8-HQ were docked against a DNA dodecamer duplex (PDB ID: 1BNA), revealing specific hydrogen bonds and hydrophobic interactions that stabilize the complex. acs.org The most active of these compounds, 6a, showed a high binding energy of -8.7 kcal/mol. acs.org
These simulations provide valuable insights into the specific amino acid residues or nucleotide bases involved in the interaction, guiding the design of more potent and selective derivatives.
Table 2: Example Molecular Docking Data for 8-Hydroxyquinoline Derivatives
| Derivative/Complex | Target Protein/DNA | PDB ID | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Compound 6a (1,2,3-triazole derivative) | DNA Dodecamer Duplex | 1BNA | -8.7 |
| [Cd(S)(Q)(H₂O)] (Mixed-ligand complex) | Breast Cancer Oxidoreductase | 3HB5 | Not specified |
| Compound 4d (Thiazoline-2-thione derivative) | Bovine Serum Albumin (BSA) | 4F5S | -5.274 |
Influence on In Vitro Cellular Processes
Beyond direct molecular interactions, the effects of 8-hydroxyquinoline and salicylate (B1505791) derivatives have been observed at the cellular level, influencing processes such as cell division, mitochondrial function, and immune cell response.
Cell Cycle Progression Analysis in Cell Lines (In Vitro)
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for therapeutic agents. Studies on derivatives of 8-amino-quinoline, a related scaffold, have demonstrated effects on cell cycle progression. For instance, in vitro analysis of the A2780 human ovarian cancer cell line treated with a chiral 8-amino-quinoline derivative, (R)-5a, showed an accumulation of cells in the G1 phase. This suggests the compound induces a cell cycle block, preventing cells from entering the S phase (DNA synthesis) and subsequently dividing. mdpi.com While not directly on 8-Hydroxyquinoline salicylate, these findings on related structures highlight a potential mechanism of antiproliferative activity.
Mitochondrial Transmembrane Potential Studies in Cell Lines (In Vitro)
Mitochondria are central to cellular energy production and apoptosis (programmed cell death). A key indicator of mitochondrial health is the mitochondrial transmembrane potential (Δψm). A decrease or collapse in Δψm is an early event in apoptosis. oncotarget.com
Several in vitro studies have shown that 8-hydroxyquinoline derivatives can induce mitochondrial depolarization.
Treatment of A2780 cancer cells with the 8-amino-quinoline derivative (R)-5a caused a concentration-dependent decrease in mitochondrial membrane potential. mdpi.com
Similarly, copper (II) complexes of salicylate have been shown to decrease the mitochondrial membrane potential in colorectal cancer cell lines (HCT116 and SW480). spandidos-publications.com
This effect is often linked to the generation of reactive oxygen species (ROS), which can trigger mitochondrial damage and initiate the apoptotic cascade. oncotarget.comspandidos-publications.com
Macrophage Polarization Modulation (In Vitro Models)
Macrophages are versatile immune cells that can adopt different functional phenotypes, broadly classified as M1 (pro-inflammatory) and M2 (anti-inflammatory or tissue repair). nih.gov Modulating macrophage polarization is a therapeutic strategy for various inflammatory diseases and cancers.
In vitro studies have demonstrated that the salicylate component can significantly influence macrophage polarization.
Sodium salicylate was found to alter the phenotype of RAW264.7 macrophage cells toward the M2 phenotype. nih.gov This effect was mediated by the upregulation of heme oxygenase-1 (HO-1). nih.gov
Conditioned medium from these M2-polarized macrophages was then able to induce the "browning" of white adipocytes, a metabolically favorable process. nih.gov
Similarly, acetylsalicylic acid (ASA) has been shown to induce M2 to M1 polarization in the context of multiple myeloma, suggesting that salicylates can direct macrophage function depending on the cellular context. nih.gov
Furthermore, specific 8-hydroxyquinoline derivatives have been identified as promoters of M2 macrophage polarization. googleapis.com
These findings suggest that this compound may influence the immune microenvironment by acting on macrophage polarization, an effect potentially driven by both of its molecular components.
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights (In Vitro)
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For 8-hydroxyquinoline derivatives, SAR studies have provided key insights into optimizing their effects. nih.gov
The core 8-hydroxyquinoline scaffold is a bidentate chelating agent, meaning its ability to bind metal ions via the hydroxyl oxygen and quinoline (B57606) nitrogen is fundamental to its activity. nih.govacs.org SAR studies have revealed several key principles:
Chelation is Necessary: The presence of the {N,O} chelating donor set is a prerequisite for the activity of many 8-HQ derivatives. Deletion of the quinoline nitrogen or shifting it to a position where it cannot form a stable chelate with the hydroxyl group often results in a loss of biological activity. acs.orgnih.gov
Substituents on the Quinoline Ring: The type and position of substituents on the quinoline ring significantly modulate activity.
Electron-withdrawing groups (e.g., chloro, anilide) can enhance lipophilicity and improve anticancer or antiviral activity. nih.gov
Halogenation , particularly at the C5 and C7 positions, often leads to enhanced antimicrobial and anticancer properties. mdpi.comnih.gov
Alkyl substituents can influence solubility and bioavailability.
Table 3: Summary of Structure-Activity Relationships for 8-Hydroxyquinoline Derivatives
| Structural Modification | Effect on In Vitro Activity | Reference |
|---|---|---|
| Deletion/Shifting of Quinoline Nitrogen | Inactivation / Reduced toxicity | acs.org |
| Substitution at R5 with Electron-Withdrawing Groups | Improved anticancer activity | nih.gov |
| Aromatic Amide Substitution at R2 | Increased lipophilicity and antiviral activity | nih.gov |
| Halogenation at R5 and/or R7 | Enhanced antimicrobial and anticancer activity | mdpi.comnih.gov |
These SAR insights are vital for the rational design of new compounds based on the 8-hydroxyquinoline scaffold with improved potency and selectivity for specific biological targets.
Impact of Substitutions on Biological Mechanism (In Vitro)
The biological activity of 8-hydroxyquinoline (8HQ) derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. In vitro structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of these compounds, particularly in anticancer and antimicrobial applications. sci-hub.st The core mechanism often revolves around the compound's ability to chelate metal ions, which can be modulated by various functional groups. nih.gov
Halogenation is a common strategy to enhance biological activity. The introduction of a chloro-substituent at the R5 position, for instance, has been shown to decrease the pKa values of both the hydroxyl group and the quinolinium nitrogen, which can influence metal chelation and cytotoxicity. nih.gov In one study, 5-chloro-8-hydroxyquinoline (B194070) derivatives showed higher activity against certain matrix metalloproteinases compared to derivatives with substitutions at other positions. nih.gov Another study on vanadium complexes found that cytotoxicity against the A2780 cancer cell line followed the trend: –Cl > –CH3 > –I, indicating a strong substituent effect. rsc.org Furthermore, di- and tri-substituted derivatives with chlorine and fluorine (e.g., 3-Cl-2-F and 3,4,5-Cl) demonstrated high inhibition of H5N1 virus growth, with activity increasing with the electron-withdrawing properties of the substituents. nih.gov
The lipophilicity of the molecule, which affects cell permeability, is another critical factor. nih.govnih.gov Electron-withdrawing groups can enhance lipophilicity and have been linked to improved antiviral activity. nih.gov Conversely, the introduction of sulfonic acid, a polar group, was found to decrease cytotoxicity, likely due to hindered cell permeability. nih.gov The size of the substituent also plays a role; smaller substituents on flavonoid-salicylate hybrids resulted in higher inhibitory activity against tumor cells compared to bulkier ones.
The position of the hydroxyl group is fundamental to the activity of hydroxyquinolines. Derivatives with a hydroxyl group at position 8 are generally more active than those with the hydroxyl group at other positions, such as position 4. mdpi.comnih.gov This is attributed to the proximity of the hydroxyl group to the ring nitrogen, which enables the formation of stable metal chelates, a key aspect of their biological action. nih.govmdpi.comnih.gov
Table 1: Impact of Substitutions on In Vitro Biological Activity of 8-Hydroxyquinoline Derivatives
| Substituent Type | Position(s) | Observed In Vitro Effect | Reference(s) |
|---|---|---|---|
| Halogens (e.g., -Cl, -F, -I) | R5, R7 | Enhanced antimicrobial and anticancer activity. rsc.org Increased lipophilicity. mdpi.com | , mdpi.com, rsc.org |
| R5 | Improved anticancer activity; decreased pKa of hydroxyl and quinoline nitrogen. nih.gov | nih.gov | |
| Anilide Ring | Increased antiviral (H5N1) activity with increasing electron-withdrawing properties. nih.gov | nih.gov | |
| Electron-Withdrawing Groups | General | Enhanced lipophilicity and antiviral activity. | |
| Anilide Ring | Antiviral activity positively influenced by increasing electron-withdrawing properties. nih.gov | nih.gov | |
| Electron-Donating Groups | R2 | Decreased antioxidant activities. nih.gov | nih.gov |
| Alkyl Groups | General | Can increase solubility and bioavailability. | |
| Sulfonic Acid | R5 | Decreased cytotoxicity, likely due to hindered cell permeability. nih.gov | nih.gov |
| Hydroxyl Group | R8 vs. R4 | Derivatives with -OH at position 8 are more biologically active than those with -OH at position 4. mdpi.comnih.gov | mdpi.com, nih.gov |
Correlation between pKa Values and Mechanistic Pathways (In Vitro)
The mechanistic pathways of 8-hydroxyquinoline derivatives are intrinsically linked to their protonation state in solution, which is governed by the acid dissociation constants (pKa) of the phenolic hydroxyl group (pKa(OH)) and the quinoline nitrogen (pKa(NquinH+)). sci-hub.stnih.gov These pKa values dictate the distribution of neutral, zwitterionic, and ionic species at physiological pH, which in turn determines the molecule's ability to chelate metal ions and interact with biological targets. sci-hub.stnih.gov
The parent 8-hydroxyquinoline has experimentally determined pKa values of approximately 9.51 for the hydroxyl group and 4.99 for the quinolinium nitrogen. nih.gov This means that at physiological pH (~7.4), the molecule exists predominantly in its neutral form, capable of acting as a monoprotic bidentate chelating agent. sci-hub.stnih.gov The chelation of metal ions like iron and copper is a cornerstone of the biological activity of many 8HQ derivatives, and this process is highly dependent on the deprotonation of the hydroxyl group. sci-hub.stnih.gov
Studies on 8-hydroxyquinoline-derived Mannich bases have demonstrated a strong correlation between pKa values and MDR-selective (multidrug resistance) anticancer activity. nih.govresearchgate.net The introduction of an electron-withdrawing chloro-substituent at the R5 position lowers the pKa of both the hydroxyl group and the quinoline nitrogen. For example, 5-chloro-8-hydroxyquinoline has pKa values of 7.6 (OH) and 3.8 (NquinH+). nih.gov This shift in pKa values alters the speciation at pH 7.4 and can significantly modulate metal-binding properties and, consequently, cytotoxicity. nih.gov It is suggested that subtle differences in metal chelation properties, influenced by the donor atom pKa values, can dramatically alter the anticancer activity of these compounds. nih.gov
The relationship is complex, as both the pKa(OH) and pKa(NquinH+) influence the toxicity profile. researchgate.net A clear correlation has been shown between the pKa values of the donor atom moieties and the cytotoxicity in both MDR and parental cancer cell lines, indicating that protonation and metal chelation are key modulating factors in the anticancer mechanism. researchgate.net For a series of derivatives, it was observed that their ability to form stable metal complexes, which is tied to their protonation state, was essential for their toxic activity. nih.gov
Table 2: Correlation of pKa Values and In Vitro Cytotoxicity for Selected 8-Hydroxyquinoline Derivatives
| Compound | Substituent(s) | pKa(OH) | pKa(NquinH+) | Cytotoxicity Profile | Reference(s) |
|---|---|---|---|---|---|
| 8-Hydroxyquinoline (12) | None | 9.51 | 4.99 | Not selective for MDR cells. nih.gov | nih.gov |
| 5-Chloro-8-hydroxyquinoline (13) | 5-Cl | 7.6 | 3.8 | Not selective for MDR cells. nih.gov | nih.gov |
| Compound 3 | 7-piperidin-1-yl-methyl | 10.7 | 4.6 | MDR-selective toxicity. nih.gov | nih.gov |
| Compound 19 | 5-Cl, 7-piperidin-1-yl-methyl | 9.3 | 3.6 | Increased MDR-selective toxicity compared to compound 3. nih.gov | nih.gov |
In Vitro Studies of Hydroxyl Radical Generation and Antioxidant/Prooxidant Activity
Phenolic compounds, including 8-hydroxyquinoline and its derivatives, often exhibit a dual role in redox biology, capable of acting as both antioxidants and pro-oxidants depending on the specific chemical environment, concentration, and presence of transition metal ions. archivesofmedicalscience.comfrontiersin.org
As antioxidants, 8HQ derivatives can scavenge free radicals. In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method, have been used to evaluate this capacity. nih.govnih.gov However, some studies have found that certain 8HQ derivatives show relatively low antioxidant activity compared to standards like L-ascorbic acid. nih.gov The antioxidant activity is structure-dependent; for example, the introduction of electron-donating groups at the 2nd position was found to decrease the antioxidant activities of 8-hydroxyquinoline derivatives. nih.gov
Conversely, the pro-oxidant activity of 8HQ derivatives is often linked to their ability to chelate transition metals like iron and copper. nih.gov The resulting metal complex can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals (•OH). nih.govmdpi.com This pro-oxidant mechanism is implicated in the anticancer activity of some derivatives, where the generation of reactive oxygen species (ROS) induces oxidative stress and subsequent cancer cell death. rsc.org
The salicylate moiety of this compound is particularly relevant in the context of hydroxyl radical studies. Salicylic (B10762653) acid is a well-known trapping agent for •OH radicals. mdpi.comnih.govubt-uni.net In the presence of •OH, salicylic acid is hydroxylated to form specific, detectable products: 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA). mdpi.comubt-uni.net Therefore, the salicylate part of the compound can serve as an intrinsic probe for the generation of hydroxyl radicals in its immediate vicinity. mdpi.comresearchgate.net
An in vitro Fenton system was developed to test the ability of various compounds to inhibit or stimulate •OH formation by monitoring these salicylate hydroxylation products. mdpi.com In this system, a derivative, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), was tested as an iron/copper chelator. mdpi.com The study of such systems allows for the characterization of a compound's antioxidant (inhibiting •OH formation) or pro-oxidant (stimulating •OH formation) properties, which are often concentration-dependent. mdpi.commdpi.com For example, aspirin's metabolite, 2,3-dihydroxybenzoic acid, demonstrates concentration-dependent antioxidant activity primarily through iron chelation. mdpi.com Similarly, the pro-oxidant or antioxidant behavior of this compound would likely depend on factors such as its concentration and the availability of redox-active metal ions. frontiersin.org
Future Research Directions and Emerging Paradigms for 8 Hydroxyquinoline Salicylate
Development of Novel 8-Hydroxyquinoline (B1678124) Salicylate (B1505791) Derivatives for Targeted Research
The 8-hydroxyquinoline (8-HQ) scaffold is a versatile platform for medicinal chemists. consensus.appnih.gov Its inherent biological activities can be fine-tuned through the synthesis of novel derivatives, aiming for improved potency, selectivity, and pharmacokinetic properties. consensus.appnih.govnih.gov Research efforts are concentrated on creating hybrid molecules and modifying the core structure to target specific diseases like cancer, neurodegenerative disorders, and microbial infections. researchgate.netarabjchem.orgacs.org
A significant strategy involves creating hybrid compounds where 8-HQ is combined with another pharmacologically active molecule. For instance, hybrids of 8-hydroxyquinoline and ciprofloxacin (B1669076) have been synthesized, demonstrating the potential for synergistic or enhanced antibacterial activity. mdpi.com Similarly, novel hybrid 8-hydroxyquinoline-indole derivatives have been developed and shown to be potent inhibitors of Aβ aggregation, a key pathological hallmark of Alzheimer's disease. mdpi.com
Another approach is the synthesis of derivatives with specific functional groups to modulate their biological effects. Researchers have successfully synthesized and evaluated novel 8-hydroxyquinoline urea (B33335) and thiourea (B124793) derivatives for their anticancer activities against breast cancer cell lines. arabjchem.org Some of these compounds exhibited significant cytotoxicity, with IC50 values in the low micromolar range. arabjchem.org Furthermore, the development of derivatives like L14, a novel 8-hydroxyquinoline compound, has shown potent, broad-spectrum antifungal activity with better in vivo efficacy and lower cytotoxicity compared to existing drugs like clioquinol (B1669181). nih.gov
Substitutions on the quinoline (B57606) ring are crucial for optimizing biological activity. Modifications at the C-5 and C-7 positions are common strategies. For example, 5-substituted 8-hydroxyquinolines, including those with formyl, iodo, fluoro, and acetyl groups, have demonstrated greater in vitro antiplaque activity compared to the parent 8-hydroxyquinoline. nih.gov Structure-activity relationship (SAR) studies guide these synthetic efforts, indicating that factors like lipophilicity and the electronic properties of substituents significantly influence the compound's efficacy. nih.gov
Table 1: Examples of Novel 8-Hydroxyquinoline Derivatives and Their Research Focus
| Derivative Class | Specific Example(s) | Targeted Research Area | Key Findings | Reference |
|---|---|---|---|---|
| Urea/Thiourea Derivatives | Compounds 5b, 5c, 5f | Anticancer (Breast Cancer) | Exhibited cytotoxicity against MCF7 and MDA-MB-231 cell lines with IC50 values from 0.5 to 42.4 µM. | arabjchem.org |
| Hybrid Indole (B1671886) Derivatives | Compounds 18c, 18d, 18f | Anti-neurodegenerative (Alzheimer's) | Potent inhibitors of self-induced and metal-ion induced Aβ1–42 aggregation. | mdpi.com |
| Antifungal Derivatives | Compound L14 | Antifungal | Showed potent, broad-spectrum antifungal activity and better in vivo efficacy than clioquinol. | nih.gov |
| 5-Substituted Derivatives | 5-Formyl-8-hydroxyquinoline, 5-Iodo-8-hydroxyquinoline | Antiplaque (Dental) | Displayed greater in vitro antiplaque activity than 8-hydroxyquinoline. | nih.gov |
| Hybrid Ciprofloxacin Derivative | 5-Chloro-8-hydroxyquinoline-ciprofloxacin | Antibacterial | Synthesized via the Mannich reaction to combine the properties of both parent molecules. | mdpi.com |
Advanced Computational Approaches for Predictive Modeling of Interactions and Activity
Computational chemistry has become an indispensable tool in drug discovery, enabling the prediction of molecular interactions and biological activity before undertaking costly and time-consuming synthesis. plos.org For 8-hydroxyquinoline salicylate and its derivatives, methods like molecular docking, Density Functional Theory (DFT), and Quantitative Structure-Activity Relationship (QSAR) studies are heavily utilized. plos.orgacs.org
Molecular docking is a primary method used to predict the binding orientation and affinity of a ligand to a protein target. plos.org In the context of 8-HQ derivatives, docking studies have been performed against numerous potential cancer targets, including poly (ADP-ribose) polymerase-1 (PARP1) and B-cell lymphoma-extra large (Bcl-xL), revealing potential binding modes through hydrogen bonds and π-π stacking interactions. arabjchem.org Similar studies targeting enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), have helped identify promising multi-target candidates. plos.org These simulations provide crucial insights into how structural modifications might enhance binding and inhibitory activity. mdpi.com
Density Functional Theory (DFT) studies are employed to understand the electronic properties of molecules, such as their frontier molecular orbitals (FMOs), which are crucial for molecular reactivity. plos.orgacs.org This analysis helps in designing more effective drugs by correlating electronic structure with biological function. acs.org For example, DFT has been used to investigate how the position of a carbonyl group on the 8-hydroxyquinoline moiety affects its iron-chelating properties. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For 8-HQ derivatives, QSAR models have shown that antidental plaque activity is influenced by factors like lipophilicity and the electronic nature of substituents at the 5-position. nih.gov Such models provide predictive power, guiding the design of new derivatives with enhanced activity. nih.gov Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is used to estimate the pharmacokinetic and safety properties of designed molecules, helping to filter out candidates with poor drug-like properties early in the discovery process. plos.org
Table 2: Computational Methods in 8-Hydroxyquinoline Research
| Computational Method | Purpose | Example Application | Reference |
|---|---|---|---|
| Molecular Docking | Predicts binding affinity and interaction mode with a biological target. | Docking of novel urea/thiourea derivatives against breast cancer protein targets (e.g., PARP1, Bcl-xL). | arabjchem.org |
| Density Functional Theory (DFT) | Calculates electronic properties (e.g., frontier molecular orbitals) to understand molecular reactivity. | Studying the electronic structure of Azo-8-hydroxyquinoline derivatives to assess their potential as enzyme inhibitors. | plos.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the potency of new compounds. | Modeling the antidental plaque activity of 8-HQ derivatives against S. mutans based on lipophilicity and electronic parameters. | nih.gov |
| ADMET Profiling | Estimates pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity. | Evaluating novel Azo-8-HQ derivatives for favorable drug-like properties and safety profiles. | plos.org |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to confirm the stability of ligand-protein complexes over time. | Confirming the stability of Azo-8HQ derivatives within the active sites of AChE, BuChE, and MAO-B. | plos.org |
Exploration of New Mechanistic Pathways in In Vitro Biological Systems
The biological activity of this compound is rooted in several molecular mechanisms, with metal chelation being a central theme. nih.govtandfonline.com The 8-hydroxyquinoline moiety is a potent, bidentate chelating agent, capable of binding to a wide range of metal ions such as iron, copper, and zinc. nih.gov This action is fundamental to its effects, as it can disrupt metal-dependent biological processes and inhibit metalloenzymes that are crucial for pathogen survival or cancer cell proliferation.
In vitro studies have demonstrated that the antimicrobial and anticancer effects of 8-HQ derivatives are often linked to this chelation ability. For example, the antibacterial activity of 8-hydroxyquinoline is thought to be mediated through the chelation of metal co-factors in various enzymes, leading to the inhibition of RNA synthesis. researchgate.net In cancer research, the formation of metal-8HQ complexes can generate reactive oxygen species (ROS), enhancing cytotoxicity against cancer cells.
Beyond simple chelation, researchers are exploring more nuanced mechanistic pathways. One such pathway is the induction of apoptosis (programmed cell death) in cancer cells. tandfonline.com Studies show that certain 8-HQ derivatives can trigger apoptosis, and this effect is sometimes enhanced by the presence of copper ions. tandfonline.comacs.org Another emerging area of investigation is paraptosis, a non-apoptotic form of programmed cell death, which has been observed in breast cancer cells treated with a novel 8-HQ derivative. acs.org
The inhibition of specific enzymes is another key mechanism. 8-HQ derivatives have been developed as inhibitors of matrix metalloproteinases (MMPs), which are involved in cancer metastasis. nih.gov They also show potential as inhibitors of enzymes relevant to neurodegenerative diseases, such as cholinesterases (AChE and BuChE) and monoamine oxidase B (MAO-B). plos.org In vitro experiments using human cancer cell lines like HeLa and HepG2 have been instrumental in elucidating these cytotoxic effects and determining the IC50 values of various derivatives.
Table 3: In Vitro Mechanistic Findings for 8-Hydroxyquinoline Derivatives
| Mechanism | In Vitro System/Assay | Observation | Reference |
|---|---|---|---|
| Metal Ion Chelation | Spectrophotometry, Isothermal Titration Calorimetry | Forms stable complexes with metal ions like Fe(III) and Cu(II), disrupting metal homeostasis. | researchgate.net |
| Induction of Apoptosis | Fluorescent microscopy (DAPI staining) on MCF-7 cells | Urea/thiourea derivatives induced apoptotic features in breast cancer cells. | arabjchem.org |
| ROS Generation | HeLa and PC3 cancer cell lines | Co-administration of 8-HQ derivatives with copper leads to extensive cell death, linked to ROS production. | acs.org |
| Enzyme Inhibition | Enzyme activity assays | Inhibition of matrix metalloproteinases, cholinesterases (AChE, BuChE), and MAO-B. | plos.orgnih.gov |
| Inhibition of RNA Synthesis | Broth microdilution assay against bacteria | Antibacterial activity is mediated by the chelation of metal co-factors for enzymes involved in RNA synthesis. | researchgate.net |
| Inhibition of Aβ Aggregation | Thioflavin T fluorescence assay | Hybrid indole derivatives effectively inhibited the aggregation of Aβ1-42 peptides. | mdpi.com |
Innovation in Analytical Techniques for Complex Characterization and Biological Monitoring
The advancement of analytical techniques is critical for the characterization of this compound and its derivatives, as well as for monitoring their behavior in biological systems. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of these compounds. sielc.com
Innovations in HPLC include the use of mixed-mode columns, such as Primesep 100, which offer significantly better retention of 8-hydroxyquinoline compared to standard C18 columns. sielc.com This enhanced retention is due to the ionic interaction between the basic quinoline molecule and the cation-exchange functional groups on the column's stationary phase. sielc.com These methods can be coupled with UV detection or adapted for Liquid Chromatography-Mass Spectrometry (LC-MS) applications, which provide greater specificity and sensitivity for identification and quantification. sielc.com
For studying the compound's role in redox processes, an innovative HPLC method coupled with coulometric detection has been developed. mdpi.com This technique is highly sensitive for monitoring the formation of hydroxyl radicals in Fenton-like reactions by detecting salicylate aromatic hydroxylation derivatives. It serves as a powerful tool for assessing the pro-oxidant or antioxidant behavior of molecules like this compound. mdpi.com
Spectroscopic techniques are fundamental for structural elucidation. Methods such as ¹H NMR, ¹³C NMR, and mass spectrometry are routinely used to confirm the structures of newly synthesized derivatives. arabjchem.org Furthermore, techniques like single-crystal X-ray diffraction provide definitive information about the three-dimensional structure of these compounds and their complexes. mdpi.comresearchgate.net
For biological monitoring and trace analysis, methods involving preconcentration are being explored. Silica-immobilized 8-hydroxyquinoline has been developed for metal-ion chelation chromatography, a technique used for the on-line preconcentration and separation of trace metals. acs.org This highlights the dual role of 8-hydroxyquinoline as both an analyte and an analytical tool itself. acs.org
Table 4: Analytical Techniques for this compound and Derivatives
| Technique | Principle | Application | Reference |
|---|---|---|---|
| HPLC with Mixed-Mode Column | Combines reversed-phase and ion-exchange chromatography for enhanced retention of polar and ionic compounds. | Separation and analysis of 8-hydroxyquinoline with high resolution and peak symmetry. | sielc.com |
| HPLC with Coulometric Detection | Measures the current generated by redox reactions of the analyte at an electrode surface. | Monitoring hydroxyl radical generation by detecting salicylate hydroxylation products in Fenton chemistry assays. | mdpi.com |
| LC-MS | Separates compounds by liquid chromatography and identifies them by their mass-to-charge ratio. | Sensitive and specific quantification and identification of 8-HQ and its metabolites in complex matrices. | sielc.com |
| NMR Spectroscopy (¹H, ¹³C) | Uses the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms. | Structural elucidation and characterization of newly synthesized 8-HQ derivatives. | arabjchem.org |
| Metal-Ion Chelation Chromatography | Uses immobilized chelating agents (like 8-HQ) on a solid support to separate metal ions. | Preconcentration and analysis of trace metal ions from various samples. | acs.org |
| Single-Crystal X-ray Diffraction | Determines the atomic and molecular structure of a crystal from the scattering pattern of an X-ray beam. | Provides definitive 3D structural information of 8-HQ derivative crystals and their complexes. | mdpi.comresearchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
